molecular formula C42H53NO16 B139858 Epelmycin E CAS No. 138636-10-9

Epelmycin E

カタログ番号 B139858
CAS番号: 138636-10-9
分子量: 827.9 g/mol
InChIキー: DGBFPZUOWZFVHF-SMUQNYKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epelmycin E is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the culture broth of Streptomyces sp. strain K03-0134 in 2003. Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In

科学的研究の応用

Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including Epelmycin E and VRE. It has also been shown to have antitumor activity against several cancer cell lines. Therefore, Epelmycin E has potential applications in the treatment of bacterial infections and cancer.

作用機序

The mechanism of action of Epelmycin E involves binding to the 50S ribosomal subunit of bacterial cells, thereby inhibiting protein synthesis. This leads to the accumulation of incomplete or abnormal proteins, which in turn disrupts bacterial growth and replication. Epelmycin E has a unique binding site on the ribosome, which makes it different from other macrolide antibiotics.

生化学的および生理学的効果

Epelmycin E has been shown to have a bacteriostatic effect on Gram-positive bacteria, inhibiting their growth and replication. It has also been shown to induce apoptosis in cancer cells, leading to their death. Epelmycin E has low toxicity to mammalian cells, making it a potential candidate for the development of new antibacterial and antitumor agents.

実験室実験の利点と制限

Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its use in experiments.

将来の方向性

For Epelmycin E research include the development of more efficient and cost-effective methods for its synthesis, the elucidation of its mechanism of action, and the optimization of its use as an antibacterial and antitumor agent. Epelmycin E also has potential applications in the development of new antibiotics and anticancer drugs. Therefore, further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.
Conclusion
Epelmycin E is a promising natural product with potential applications in the treatment of bacterial infections and cancer. Its mechanism of action involves binding to the 50S ribosomal subunit of bacterial cells, leading to the inhibition of protein synthesis. Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. Further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.

特性

CAS番号

138636-10-9

製品名

Epelmycin E

分子式

C42H53NO16

分子量

827.9 g/mol

IUPAC名

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1

InChIキー

DGBFPZUOWZFVHF-SMUQNYKLSA-N

異性体SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

正規SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

その他のCAS番号

138636-10-9

同義語

epelmycin E

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epelmycin E
Reactant of Route 2
Epelmycin E
Reactant of Route 3
Epelmycin E
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Epelmycin E
Reactant of Route 5
Reactant of Route 5
Epelmycin E
Reactant of Route 6
Reactant of Route 6
Epelmycin E

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。